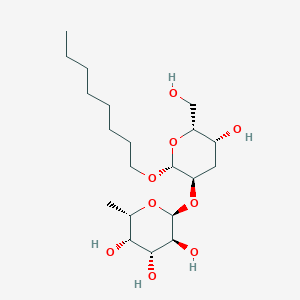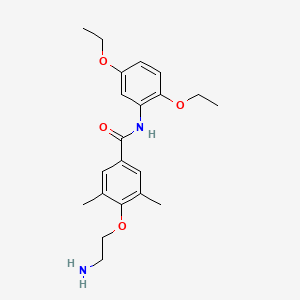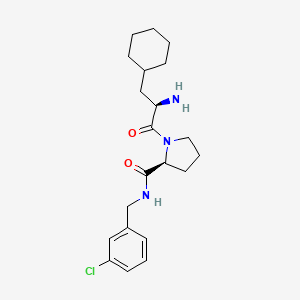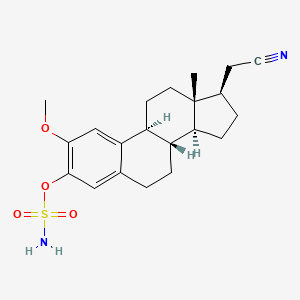
5-(2-Hydroxyethyl)nonane-1,9-Diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxyethyl)nonane-1,9-diol: is an organic compound belonging to the class of fatty alcohols. These are aliphatic alcohols consisting of a chain of at least six carbon atoms. The compound has the molecular formula C11H24O3 and a molecular weight of approximately 204.31 g/mol . It is characterized by the presence of two hydroxyl groups, one at each end of the carbon chain, and an additional hydroxyl group attached to the second carbon atom .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-hydroxyethyl)nonane-1,9-diol typically involves the reaction of nonane-1,9-diol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the continuous addition of ethylene oxide to nonane-1,9-diol in the presence of a catalyst such as potassium hydroxide. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Nonanoic acid, 2-hydroxyethyl nonanoate.
Reduction: Nonane, 2-hydroxyethyl nonane.
Substitution: 2-chloroethyl nonane, 2-bromoethyl nonane.
Scientific Research Applications
Chemistry: 5-(2-Hydroxyethyl)nonane-1,9-diol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, surfactants, and other specialty chemicals .
Biology: In biological research, the compound is utilized as a model compound to study the behavior of fatty alcohols and their derivatives in biological systems. It is also used in the synthesis of bioactive molecules .
Medicine: Its biocompatibility and ability to undergo various chemical modifications make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is employed in the production of lubricants, plasticizers, and other functional materials. Its unique chemical properties enable its use in a wide range of applications .
Mechanism of Action
The mechanism of action of 5-(2-hydroxyethyl)nonane-1,9-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
Nonane-1,9-diol: A similar compound with two hydroxyl groups at each end of the carbon chain but lacking the additional hydroxyl group on the second carbon atom.
1,9-Decanediol: Another fatty alcohol with a similar structure but with a ten-carbon chain instead of eleven.
1,10-Decanediol: A compound with a ten-carbon chain and hydroxyl groups at each end, similar to nonane-1,9-diol.
Uniqueness: 5-(2-Hydroxyethyl)nonane-1,9-diol is unique due to the presence of the additional hydroxyl group on the second carbon atom. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C11H24O3 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)nonane-1,9-diol |
InChI |
InChI=1S/C11H24O3/c12-8-3-1-5-11(7-10-14)6-2-4-9-13/h11-14H,1-10H2 |
InChI Key |
VICIXNZSEUYGFV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCO)CC(CCCCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-((1R,2R)-2-(5-Chloro-1H-indole-2-carboxamido)cyclohexyl)-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxamide](/img/structure/B10758342.png)

![2-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B10758370.png)
![N-cyclopropyl-N-(trans-4-pyridin-3-ylcyclohexyl)-4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]benzamide](/img/structure/B10758375.png)
![2-(4-(Aminomethyl)piperidin-1-YL)-N-(3_cyclohexyl-4-oxo-2,4-dihydroindeno[1,2-C]pyrazol-5-YL)acetamide](/img/structure/B10758379.png)
![N-(5-{[(2s)-4-Amino-2-(3-Chlorophenyl)butanoyl]amino}-1h-Indazol-3-Yl)benzamide](/img/structure/B10758382.png)

![(2S)-4-[(Z)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol](/img/structure/B10758392.png)
![N-{2-Methyl-5-[(6-Phenylpyrimidin-4-Yl)amino]phenyl}methanesulfonamide](/img/structure/B10758400.png)
![4-(4-Methylpiperazin-1-Yl)-N-[5-(2-Thienylacetyl)-1,5-Dihydropyrrolo[3,4-C]pyrazol-3-Yl]benzamide](/img/structure/B10758401.png)
![[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid](/img/structure/B10758402.png)
![6-(3,4-Dihydroxybenzyl)-3-ethyl-1-(2,4,6-trichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4(5H)-one](/img/structure/B10758405.png)

